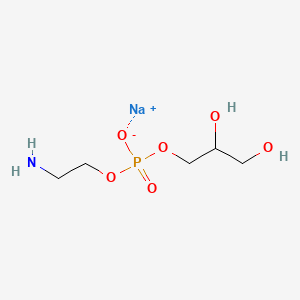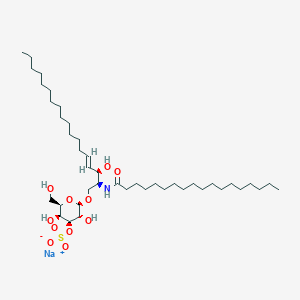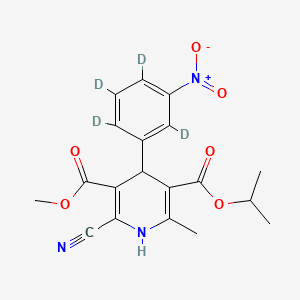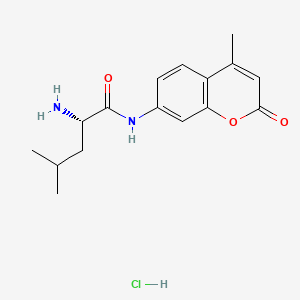
Picaridin-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Picaridin-d3 is a deuterated form of picaridin, which is a synthetic compound widely used as an insect repellent. Picaridin was first synthesized in the 1980s to mimic the natural compound piperine, found in black pepper plants. This compound is primarily used as an internal standard for the quantification of picaridin in various analytical methods, such as gas chromatography and liquid chromatography-mass spectrometry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of picaridin-d3 involves the deuteration of picaridin. The general synthetic route includes the following steps:
Hydrogenation: 2-pyridineethanol is subjected to low-pressure catalytic hydrogenation using active nickel as a catalyst to produce 2-piperidineethanol.
Formation of Chloroformate: Isobutanol reacts with chloroform chloroformate or triphosgene in the presence of an organic base to form sec-butyl alcohol chloroformate.
Condensation: The sec-butyl alcohol chloroformate is then condensed with 2-piperidineethanol in an organic solvent to yield crude picaridin.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is typically stored at low temperatures to maintain stability over extended periods .
Chemical Reactions Analysis
Types of Reactions
Picaridin-d3 undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl side chain can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: This compound can undergo substitution reactions, particularly involving the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be used for further research and development .
Scientific Research Applications
Picaridin-d3 is extensively used in scientific research due to its stability and deuterated nature. Some key applications include:
Analytical Chemistry: Used as an internal standard in gas chromatography and liquid chromatography-mass spectrometry for the quantification of picaridin.
Biological Studies: Employed in studies involving insect behavior and olfactory responses.
Medical Research: Investigated for its potential use in developing new insect repellents and understanding the mechanisms of existing ones.
Industrial Applications: Utilized in the formulation of insect repellent products and in the study of their efficacy.
Mechanism of Action
Picaridin-d3 exerts its effects by interacting with the olfactory system of insects. It is believed to stimulate the sensory hairs on the antennae of insects, preventing them from recognizing their host’s cues. The exact molecular targets and pathways are not fully understood, but it is presumed that picaridin interacts with odorant receptors and ionotropic receptors, leading to the insect’s inability to detect its prey .
Comparison with Similar Compounds
Similar Compounds
Diethyltoluamide (DEET): Another widely used insect repellent with a different chemical structure.
Piperine: A natural compound found in black pepper, structurally related to picaridin.
Uniqueness
Picaridin-d3 is unique due to its deuterated nature, which makes it particularly useful as an internal standard in analytical methods. Unlike DEET, this compound does not dissolve plastics or synthetics and is less likely to cause irritation. It also has a broader efficacy against various arthropods and is almost colorless and odorless .
Properties
Molecular Formula |
C12H23NO3 |
|---|---|
Molecular Weight |
232.33 g/mol |
IUPAC Name |
1,1,1-trideuteriobutan-2-yl 2-(2-hydroxyethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C12H23NO3/c1-3-10(2)16-12(15)13-8-5-4-6-11(13)7-9-14/h10-11,14H,3-9H2,1-2H3/i2D3 |
InChI Key |
QLHULAHOXSSASE-BMSJAHLVSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(CC)OC(=O)N1CCCCC1CCO |
Canonical SMILES |
CCC(C)OC(=O)N1CCCCC1CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(2S)-2-benzyl-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoic acid;hydrochloride](/img/structure/B10823243.png)






![[(2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] 5,5,5-trideuterio-2-formamido-4-methylpentanoate](/img/structure/B10823302.png)

